3-Ethyl-2-methyl-1,3-hexadiene

描述

Contextualization of Branched Conjugated Dienes within Contemporary Organic Synthesis

Conjugated dienes are organic compounds that feature a system of alternating double and single bonds. This structural motif is not merely a curiosity but a cornerstone of modern organic synthesis, serving as a versatile building block for a multitude of chemical transformations. mdpi.comnih.gov The reactivity of 1,3-dienes has been extensively studied and includes applications in polymerization reactions, conjugate additions, cycloadditions, and cross-coupling reactions. mdpi.comnih.gov These molecules are vital in the synthesis of natural products, pharmaceuticals, and advanced materials. iitk.ac.inresearchgate.net

Branched conjugated dienes, such as 3-Ethyl-2-methyl-1,3-hexadiene, represent a specific and synthetically valuable subclass. The presence of alkyl substituents on the diene backbone introduces steric and electronic effects that can be harnessed to control the outcomes of chemical reactions. However, the synthesis of these branched structures presents a significant challenge, particularly concerning regioselectivity. nih.gov Many traditional synthetic methods favor the formation of linear diene products. nih.govorganic-chemistry.org

Contemporary research has focused on overcoming this limitation through catalyst control. nih.gov For instance, palladium-catalyzed aerobic oxidative Heck reactions have emerged as a powerful method for the regioselective synthesis of branched 1,3-disubstituted conjugated dienes from vinylboronic acids and electronically unbiased alkenes. organic-chemistry.orgacs.org The key to achieving high selectivity for the branched isomer lies in the choice of ligand; studies have shown that ligands like 2,9-dimethylphenanthroline (neocuproine) can sterically promote C-C bond formation at the internal position of the alkene, yielding the desired branched product with high efficiency. mdpi.comnih.govorganic-chemistry.org This catalyst-controlled approach represents a major advance, expanding the scope of the Heck reaction and providing reliable access to synthetically useful branched dienes. mdpi.com

Significance of this compound in Chemical Research

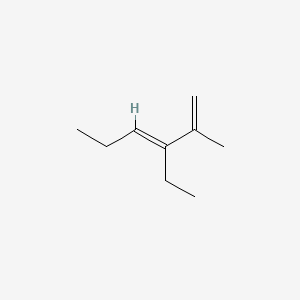

This compound is an organic compound with the chemical formula C₉H₁₆. nih.govnih.gov Its structure features a six-carbon hexadiene chain with an ethyl group at the third carbon and a methyl group at the second carbon. ontosight.ai This specific substitution pattern makes it a subject of interest in chemical research as a model for understanding the reactivity of branched, trisubstituted conjugated dienes.

The compound's conjugated double bond system allows it to participate in a variety of fundamental organic reactions. Its diene structure makes it a suitable component in Diels-Alder reactions, a powerful cycloaddition method for forming six-membered rings, which are ubiquitous in complex natural products. ontosight.aiwikipedia.org The ethyl and methyl groups on the diene backbone introduce significant steric hindrance and alter the electronic properties compared to simpler, unsubstituted dienes like 1,3-butadiene (B125203). These features can influence the regioselectivity and stereoselectivity of cycloaddition reactions, providing researchers with a tool to direct the formation of specific isomers. libretexts.org

Furthermore, this compound can serve as a monomer in polymerization reactions. ontosight.ai The stereochemical outcome of such polymerizations can be influenced by its bulky substituents, which can be a challenging aspect to control. Research into its behavior in reactions like electrophilic additions and hydrogenation contributes to a broader understanding of how substituent effects govern the reactivity of conjugated systems. smolecule.com

Below are tables detailing the computed physical and chemical properties of this compound.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3E)-3-ethyl-2-methylhexa-1,3-diene | nih.gov |

| CAS Number | 61142-36-7 | nih.gov |

| Molecular Formula | C₉H₁₆ | nih.govnih.gov |

| Molecular Weight | 124.22 g/mol | nih.govnih.gov |

| Canonical SMILES | CCC=C(C)C(=C)C | nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 4.2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Monoisotopic Mass | 124.125200510 g/mol | nih.gov |

| Heavy Atom Count | 9 | smolecule.com |

Historical Perspectives on 1,3-Diene Chemistry Relevant to this compound

The scientific journey to understanding compounds like this compound is built upon foundational discoveries in the chemistry of 1,3-dienes. The simplest conjugated diene, 1,3-butadiene, was first isolated in 1863 by French chemist E. Caventou from the pyrolysis of amyl alcohol. rsc.orgwikipedia.org Its structure, featuring conjugated double bonds, was identified in 1886. rsc.org

A pivotal moment in diene chemistry arrived in 1928 when German chemists Otto Diels and Kurt Alder discovered the reaction that now bears their names. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a six-membered ring. wikipedia.orgebsco.com This discovery was revolutionary for its ability to reliably form two new carbon-carbon bonds in a single, stereospecific step, providing a powerful tool for constructing complex cyclic systems. iitk.ac.inwikipedia.org For this groundbreaking work, Diels and Alder were awarded the Nobel Prize in Chemistry in 1950. wikipedia.orgebsco.com The principles of the Diels-Alder reaction are directly applicable to the reactivity of this compound and all other conjugated dienes. ontosight.ai

Another critical historical development was the discovery of diene polymerization. In 1910, Russian chemist Sergei Lebedev found that 1,3-butadiene could be polymerized to create a synthetic material with properties similar to natural rubber. rsc.orgwikipedia.org This opened the door for the industrial-scale production of synthetic rubbers and polymers, establishing 1,3-dienes as a major industrial feedstock and underscoring their economic importance. rsc.orgwikipedia.org These early discoveries in structure, reactivity, and application laid the essential groundwork for the advanced and nuanced research conducted today on more complex substituted dienes.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₆ |

| 1,3-Butadiene | C₄H₆ |

| Vinylboronic acid | C₂H₅BO₂ |

| 2,9-dimethylphenanthroline (neocuproine) | C₁₄H₁₂N₂ |

Structure

3D Structure

属性

CAS 编号 |

61142-36-7 |

|---|---|

分子式 |

C9H16 |

分子量 |

124.22 g/mol |

IUPAC 名称 |

(3E)-3-ethyl-2-methylhexa-1,3-diene |

InChI |

InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h7H,3,5-6H2,1-2,4H3/b9-7+ |

InChI 键 |

ICVZMTIGTXBIHI-VQHVLOKHSA-N |

手性 SMILES |

CC/C=C(\CC)/C(=C)C |

规范 SMILES |

CCC=C(CC)C(=C)C |

产品来源 |

United States |

Nomenclature, Stereochemistry, and Structural Analysis of 3 Ethyl 2 Methyl 1,3 Hexadiene

Systematic IUPAC Nomenclature and CAS Registry

The structure of 3-Ethyl-2-methyl-1,3-hexadiene is defined by a six-carbon parent chain ("hexa") containing two double bonds originating at the first and third carbon atoms ("1,3-diene"). A methyl group is attached to the second carbon, and an ethyl group is attached to the third. This arrangement leads to the systematic International Union of Pure and Applied Chemistry (IUPAC) name (3E)-3-ethyl-2-methylhexa-1,3-diene . nih.govsci-toys.com The "(3E)" prefix specifies the stereochemistry at the C3=C4 double bond, which will be detailed in the following section.

The compound is registered in the Chemical Abstracts Service (CAS) with the unique identifier 61142-36-7 . nih.govnist.govletopharm.com This number corresponds to the (E)-isomer of the compound. A separate CAS number, 74752-97-9, is assigned to the (Z)-isomer. guidechem.comjst.go.jp

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3E)-3-ethyl-2-methylhexa-1,3-diene nih.gov |

| CAS Registry Number | 61142-36-7 nist.gov |

| Molecular Formula | C9H16 nih.govnist.gov |

| Molecular Weight | 124.22 g/mol nih.gov |

Considerations of (E)/(Z) Stereoisomerism in this compound

The presence of a trisubstituted double bond between the third and fourth carbons (C3=C4) in this compound gives rise to geometric isomerism. These isomers are designated as (E) or (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgvanderbilt.edu

The C1=C2 double bond is 1,1-disubstituted and thus does not exhibit (E)/(Z) isomerism. However, for the C3=C4 double bond, the priority of the substituents must be determined:

At Carbon 3 (C3): The two substituents are an ethyl group (-CH2CH3) and a vinyl group (-C(CH3)=CH2). According to CIP rules, the vinyl group is assigned higher priority because the carbon atom is considered to be bonded to two carbons (due to the double bond) and another carbon (the methyl group), whereas the ethyl group's carbon is bonded to one carbon and two hydrogens. vanderbilt.edu

At Carbon 4 (C4): The two substituents are an ethyl group (-CH2CH3) and a hydrogen atom (-H). The ethyl group has a higher atomic number at the first point of difference and is therefore assigned higher priority.

The two stereoisomers are:

(3E)-3-ethyl-2-methylhexa-1,3-diene: The higher-priority groups on C3 (the vinyl group) and C4 (the ethyl group) are on opposite sides (entgegen) of the double bond. This is the more common and stable isomer. nih.govnist.gov

(3Z)-3-ethyl-2-methylhexa-1,3-diene: The higher-priority groups on C3 and C4 are on the same side (zusammen) of the double bond. jst.go.jpnih.gov This isomer has its own distinct CAS Registry Number (74752-97-9). guidechem.com

Conformational Analysis of the 1,3-Diene Moiety

Conjugated dienes, like this compound, can exist in different conformations due to rotation around the central C2-C3 single bond. msu.edu The two principal planar conformations are termed s-cis and s-trans, where "s" refers to the sigma (single) bond. masterorganicchemistry.comutexas.edu

s-trans conformation: The two double bonds (C1=C2 and C3=C4) lie on opposite sides of the C2-C3 single bond. This conformation is generally more stable for acyclic dienes because it minimizes steric hindrance between the substituents on the ends of the diene system. masterorganicchemistry.comucalgary.ca

s-cis conformation: The two double bonds are positioned on the same side of the C2-C3 single bond. This arrangement is higher in energy due to steric repulsion between the substituents. utexas.edulumenlearning.com

In the case of this compound, the s-cis conformation would force the methyl group on C2 and the ethyl group on C3 into close proximity, resulting in significant steric strain. Consequently, the s-trans conformation, which places these bulky alkyl groups far apart, is expected to be the much more stable and predominant ground-state conformation. While the s-cis conformation is less stable, it is a necessary conformation for the molecule to participate in certain pericyclic reactions, such as the Diels-Alder reaction. libretexts.orglibretexts.org The energy barrier for rotation from the more stable s-trans to the reactive s-cis form is typically low enough to be overcome at room temperature for many acyclic dienes. orgoreview.com

Reaction Chemistry and Mechanistic Exploration of 3 Ethyl 2 Methyl 1,3 Hexadiene

Electrophilic Addition Reactions of the Conjugated Diene System

Electrophilic addition to conjugated dienes like 3-Ethyl-2-methyl-1,3-hexadiene can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. libretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds. This generates a resonance-stabilized allylic carbocation, which is then attacked by a nucleophile (Nu⁻) at either of the two carbons bearing a partial positive charge. libretexts.orglibretexts.org

The initial protonation of this compound by an electrophile such as HBr is expected to occur at the terminal C1 carbon of the less substituted double bond. This leads to the formation of a more stable tertiary allylic carbocation, which is also resonance-stabilized.

| Step | Description |

|---|---|

| 1 | The electrophile (H⁺) adds to the C1 carbon. |

| 2 | Formation of a resonance-stabilized tertiary allylic carbocation. |

| 3 | Nucleophilic attack (Br⁻) at C2 (1,2-addition) or C4 (1,4-addition). |

The regiochemistry of electrophilic addition to this compound is governed by the stability of the intermediate carbocation. Protonation of the C1=C2 double bond at the C1 position generates a stable tertiary allylic carbocation with the positive charge distributed between C2 and C4. Nucleophilic attack at these positions leads to the 1,2- and 1,4-addition products, respectively.

Protonation at other positions would lead to less stable secondary carbocations and are therefore less favored. The distribution of 1,2- and 1,4-addition products is often temperature-dependent. At lower temperatures, the 1,2-addition product (kinetic product) is typically favored due to the proximity of the nucleophile to the initially formed carbocation. youtube.com At higher temperatures, the more stable 1,4-addition product (thermodynamic product) is expected to predominate. youtube.com

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

| Product Type | Product Name | Structure | Conditions Favoring Formation |

|---|---|---|---|

| 1,2-Addition | 3-Bromo-3-ethyl-2-methyl-1-hexene |  |

Low Temperature (Kinetic Control) |

| 1,4-Addition | 1-Bromo-3-ethyl-2-methyl-2-hexene |  | High Temperature (Thermodynamic Control) |

| High Temperature (Thermodynamic Control) |

When an electrophilic addition reaction creates a new stereocenter, a mixture of enantiomers can be expected if the starting materials and reagents are achiral. In the case of the 1,2-addition product, a new stereocenter is formed at C3. Therefore, a racemic mixture of (R)- and (S)-3-bromo-3-ethyl-2-methyl-1-hexene would be anticipated. The 1,4-addition product can exist as E/Z isomers due to the newly formed double bond. The relative stability of these isomers will determine the major product.

Cycloaddition Reactions of this compound

The conjugated diene system of this compound makes it a suitable component for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org

In a Diels-Alder reaction, this compound acts as the four-pi-electron component. The presence of electron-donating alkyl groups (methyl and ethyl) on the diene backbone increases its reactivity towards electron-poor dienophiles. praxilabs.commasterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.orglibretexts.org The substituents at C2 and C3 can influence the stability of this conformation and potentially the reaction rate.

Table 2: Predicted Diels-Alder Reaction of this compound with Maleic Anhydride

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product |

|---|---|---|

| This compound | Maleic Anhydride | 4-Ethyl-5-methyl-4,5-dihydroisobenzofuran-1,3-dione |

|  |

|  |

|  |

|

While no specific studies on asymmetric Diels-Alder reactions involving this compound have been reported, the principles of asymmetric catalysis can be applied. libretexts.orgthieme-connect.de The use of a chiral Lewis acid catalyst could induce facial selectivity in the approach of the dienophile to the diene, leading to the preferential formation of one enantiomer of the cycloadduct. The steric and electronic properties of the substituents on the diene would play a crucial role in the degree of enantioselectivity achieved.

There is no available literature on intramolecular Diels-Alder (IMDA) reactions specifically utilizing a this compound moiety. In a hypothetical scenario, if this diene were tethered to a dienophile by a suitable chain, an intramolecular cycloaddition could occur to form a bicyclic or polycyclic system. masterorganicchemistry.comresearchgate.net The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the length and nature of the tether, as well as the substitution pattern on both the diene and dienophile components. nih.gov

Diels-Alder Cycloadditions as a Diene Component

Influence of Dienophile Structure on Reactivity and Selectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org The reactivity of a diene like this compound in these reactions is profoundly influenced by the electronic and steric nature of the dienophile. In a normal-demand Diels-Alder reaction, the diene acts as the electron-rich component (nucleophile) and the dienophile as the electron-poor component (electrophile). khanacademy.orgnih.gov

Electronic Effects: The rate of the Diels-Alder reaction is accelerated when the dienophile possesses electron-withdrawing groups (EWGs). masterorganicchemistry.com These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap between the diene and dienophile, which facilitates the reaction. nih.govelte.hu Conversely, dienophiles with electron-donating groups (EDGs) are generally less reactive toward electron-rich dienes in normal-demand cycloadditions.

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, leading to the potential formation of constitutional isomers. For a 1-substituted diene, this typically results in "ortho" and "meta" products. masterorganicchemistry.com In the case of this compound, the substitution pattern is more complex. The alignment of the diene and dienophile to form the major regioisomer is governed by the electronic stabilization of the transition state, where partial charges align favorably. masterorganicchemistry.com

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. elte.hu Furthermore, the reaction often exhibits endo selectivity, where the substituents of the dienophile are oriented towards the newly forming double bond in the cyclohexene (B86901) ring product. This preference is attributed to favorable secondary orbital interactions in the transition state.

The table below summarizes the expected reactivity and selectivity trends for the reaction of this compound with various classes of dienophiles, based on established principles of Diels-Alder reactions.

| Dienophile | Dienophile Type | Expected Reactivity | Probable Major Product(s) |

| Maleic anhydride | Electron-deficient | High | Endo adduct favored |

| Acrylonitrile | Electron-deficient | Moderate to High | Regioisomers possible |

| Ethylene (B1197577) | Neutral | Low (requires heat/pressure) | Cyclohexene derivative |

| Ethyl vinyl ether | Electron-rich | Very Low (Inverse-demand) | Low yield, if any |

Other Pericyclic Reactions (e.g., [2+2] cycloadditions)

Beyond the well-known [4+2] cycloadditions, conjugated dienes can participate in other types of pericyclic reactions. These are concerted reactions that proceed through a cyclic transition state. meta-synthesis.com

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated system, leading to a cyclic product with one fewer π-bond. For a 1,3-diene system, this would result in the formation of a cyclobutene (B1205218) ring. Under thermal conditions, the ring-opening of cyclobutene to form a 1,3-butadiene (B125203) is often thermodynamically favored due to ring strain relief. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, with thermal reactions of a 4π-electron system (like a diene) proceeding via a conrotatory motion of the terminal orbitals. libretexts.org

[2+2] Cycloadditions: While thermally allowed [4+2] cycloadditions are common, thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules and tend to proceed through stepwise, non-concerted mechanisms involving diradical intermediates. libretexts.org However, photochemical [2+2] cycloadditions are allowed. In such a reaction, one of the double bonds of this compound could react with an alkene upon UV irradiation to form a vinylcyclobutane derivative.

Polymerization Behavior and Polymer Architecture Control

The conjugated double bonds in this compound make it a suitable monomer for addition polymerization, capable of forming polymers with potentially valuable properties.

Homopolymerization Studies of this compound

Homopolymerization involves the reaction of this compound monomers to form a polymer chain. The polymerization of 1,3-dienes can proceed through different modes of addition (1,2-, 3,4-, and 1,4-addition), leading to varied polymer microstructures. For 1,4-addition, both cis and trans isomers can be formed, significantly impacting the physical properties of the resulting polymer.

Exploration of Catalyst Systems for Polymerization

The choice of catalyst is crucial as it determines the polymerization mechanism and heavily influences the polymer's molecular weight, microstructure, and stereoregularity.

Ziegler-Natta Catalysts: This class of catalysts, typically based on a transition metal compound (e.g., titanium chlorides) and an organoaluminum cocatalyst (e.g., triethylaluminium), is widely used for the polymerization of olefins and dienes. wikipedia.orglibretexts.org Ziegler-Natta catalysts are known for their ability to produce stereoregular polymers. libretexts.orgresearchgate.net For substituted dienes, these catalysts can exhibit high selectivity for cis-1,4 or trans-1,4 linkages. The specific catalyst composition, including the transition metal, ligands, and cocatalyst, dictates the outcome. researchgate.net Heterogeneous Ziegler-Natta systems, for instance, have been shown to produce isotactic cis-1,4 polymers from monomers like (E)-1,3-hexadiene. researchgate.net

Anionic Polymerization: Initiated by organometallic compounds like alkyllithiums, anionic polymerization is a living polymerization technique that allows for excellent control over molecular weight and the creation of well-defined polymer architectures. mdpi.com The polarity of the solvent plays a key role in determining the microstructure of polydienes. In nonpolar solvents like cyclohexane, 1,4-addition is generally favored. In polar solvents like tetrahydrofuran (B95107) (THF), the proportion of 1,2- and 3,4-addition (vinyl content) increases significantly. mdpi.comrsc.org

The following table compares potential catalyst systems for the polymerization of this compound based on known behaviors with similar diene monomers.

| Catalyst System | Type | Probable Mechanism | Key Polymer Characteristics |

| TiCl₄ / Al(C₂H₅)₃ | Ziegler-Natta | Coordination | High stereoregularity (e.g., cis-1,4) |

| Nd(neodec)₃ / Al(i-Bu)₂H / Et₂AlCl | Ziegler-Natta (Lanthanide) | Coordination | High cis-1,4 content, high molecular weight |

| sec-Butyllithium in Hexane | Anionic | Anionic | Living polymerization, high 1,4-content |

| sec-Butyllithium in THF | Anionic | Anionic | Living polymerization, high vinyl content (1,2- and 3,4-addition) |

Strategies for Stereochemical Control (Tacticity) in Polymer Chains

Tacticity refers to the stereochemical arrangement of the substituent groups along the polymer backbone. Controlling tacticity is essential as it governs properties like crystallinity and melting point.

In the polymerization of dienes, stereochemical control applies to both the configuration of the double bond (cis/trans) and the chirality of the tertiary carbon atoms in the polymer backbone (tacticity). For a monomer like this compound, 1,4-polymerization creates a repeating unit with a chiral center, allowing for isotactic or syndiotactic structures.

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have regularly alternating configurations.

Atactic: Stereocenters are randomly arranged.

Coordination catalysts, such as Ziegler-Natta and metallocene systems, are particularly effective at controlling tacticity. researchgate.net The shape and chirality of the catalyst's active site guide the incoming monomer into a specific orientation before it inserts into the growing polymer chain. libretexts.org This "site control" mechanism can lead to the formation of highly isotactic or syndiotactic polymers. For example, certain homogeneous neodymium catalysts have been used to produce syndiotactic cis-1,4 polymers from (E)-2-methyl-1,3-pentadiene, while heterogeneous versions yield an isotactic polymer. researchgate.net This demonstrates that both the catalyst's chemical nature and its physical state can be manipulated to control stereochemistry.

Copolymerization with Diverse Monomers

Copolymerization involves polymerizing two or more different monomers together. This technique is used to create materials with properties that are a blend of, or superior to, those of the corresponding homopolymers. This compound can be copolymerized with a range of other monomers, such as:

Other Dienes: Copolymerization with common dienes like 1,3-butadiene or isoprene (B109036) could be used to modify the properties of synthetic rubbers, for instance, by altering the glass transition temperature or mechanical strength.

Vinyl Monomers: Monomers such as styrene (B11656) or acrylates could be incorporated to produce copolymers ranging from thermoplastic elastomers to functionalized polyesters, depending on the comonomer. researchgate.net

The relative incorporation of each monomer into the copolymer chain is determined by their reactivity ratios. The choice of catalyst system (anionic, coordination, etc.) will significantly influence these ratios and the resulting copolymer microstructure. For instance, in Ziegler-Natta copolymerization of ethylene with α-olefins like 1-hexene, different active sites on the catalyst can produce copolymer chains with varying comonomer content, leading to a broad intermolecular heterogeneity. vot.pl A similar effect could be anticipated in copolymerizations involving this compound.

Hydrogenation and Selective Reduction Chemistry

The conjugated diene system of this compound is highly susceptible to hydrogenation and reduction reactions, allowing for the synthesis of a variety of saturated and partially saturated analogues. These reactions are typically carried out using catalytic methods, which offer control over the extent of reduction.

Complete hydrogenation of this compound results in the formation of its fully saturated analogue, 3-ethyl-2-methylhexane. This reaction involves the addition of two moles of hydrogen gas (H₂) across the two double bonds in the diene. The process is typically carried out in the presence of a heterogeneous or homogeneous catalyst.

Commonly used heterogeneous catalysts include platinum (Pt), palladium (Pd), and nickel (Ni) supported on carbon (e.g., Pd/C). organic-chemistry.org The reaction is generally performed in a suitable solvent under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and complete saturation.

The resulting saturated alkane, 3-ethyl-2-methylhexane, has significantly different physical and chemical properties compared to the parent diene. It is chemically more inert due to the absence of reactive π-bonds and exhibits properties typical of a branched alkane.

Selective reduction of one of the two double bonds in this compound leads to the formation of mono-alkene derivatives. Achieving high selectivity in the partial hydrogenation of conjugated dienes can be challenging, as the reaction can proceed to full saturation. However, by carefully selecting the catalyst and controlling the reaction conditions, it is possible to favor the formation of the monoene. researchgate.net

For instance, the use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is known to selectively reduce alkynes to cis-alkenes and can be adapted for the partial hydrogenation of dienes. Other catalytic systems, including certain rhodium and palladium complexes, have also shown selectivity in the 1,2- or 1,4-addition of hydrogen to conjugated dienes, leading to different mono-alkene isomers. researchgate.net The regioselectivity of the reduction (i.e., which double bond is reduced) can be influenced by the steric and electronic environment of the double bonds within the this compound molecule.

| Reaction Type | Reactant | Product(s) | General Conditions |

| Complete Hydrogenation | This compound | 3-Ethyl-2-methylhexane | H₂, Pd/C, PtO₂, or Raney Ni |

| Partial Reduction | This compound | 3-Ethyl-2-methyl-1-hexene, 3-Ethyl-2-methyl-2-hexene, (E/Z)-3-Ethyl-2-methyl-3-hexene | H₂, Lindlar's catalyst or other selective catalysts |

Allylic Functionalization and Substitution Reactions

The structure of this compound features allylic C-H bonds, which are susceptible to functionalization and substitution reactions. These reactions provide a powerful tool for introducing new functional groups into the molecule at positions adjacent to the double bonds, leading to the synthesis of a wide array of complex derivatives.

Allylic C-H functionalization is an attractive strategy as it allows for the direct conversion of C-H bonds into C-C, C-N, C-O, or other bonds, avoiding the need for pre-functionalized substrates. rsc.org These reactions are often catalyzed by transition metals, such as palladium, rhodium, iridium, and cobalt, which can activate the allylic C-H bond and facilitate its reaction with a variety of nucleophiles. rsc.orgresearchgate.net

The regioselectivity of allylic functionalization in this compound would be influenced by the electronic and steric properties of the diene. The presence of alkyl substituents (ethyl and methyl groups) can direct the catalyst to specific allylic positions. The reaction mechanism typically involves the formation of a π-allyl-metal intermediate, which then undergoes nucleophilic attack.

Allylic substitution reactions, on the other hand, typically involve a substrate with a leaving group at the allylic position. However, in the context of this compound, oxidative functionalization can be considered a type of substitution where a C-H bond is replaced by a new bond to a functional group. For example, a palladium-catalyzed allylic C-H oxidation could introduce an acetate or other functional group at an allylic position, which could then be further diversified through subsequent substitution reactions.

Thermal Stability and Pyrolysis Pathways

The thermal stability and decomposition behavior of this compound are important considerations for its storage, handling, and application in high-temperature processes. Like other hydrocarbons, its stability is finite, and at elevated temperatures, it will undergo pyrolysis, breaking down into smaller, more stable molecules.

The thermal degradation of branched alkenes and dienes typically proceeds through complex free-radical chain reactions. The initiation step involves the homolytic cleavage of the weakest C-C or C-H bond to form free radicals. For this compound, the allylic C-H bonds and the C-C bonds beta to the double bonds are likely candidates for initial cleavage due to their lower bond dissociation energies.

Once initiated, the radical chain reaction propagates through a series of steps, including hydrogen abstraction, radical addition to double bonds, and β-scission of larger radicals to form smaller alkenes and new radicals. These processes can lead to a complex mixture of pyrolysis products. The specific pathways and product distribution will depend on the temperature, pressure, and presence of any catalysts or inhibitors. The fluorination of similar polydienes has been shown to enhance thermal stability. dtic.mil

Kinetic modeling is a powerful tool for understanding the complex mechanisms of thermal decomposition and for predicting the rates of reaction and product formation under various conditions. mdpi.com The development of a kinetic model for the pyrolysis of this compound would involve several steps:

Mechanism Construction: A detailed reaction mechanism is proposed, consisting of a set of elementary reaction steps, including initiation, propagation, and termination reactions.

Rate Parameter Estimation: Arrhenius parameters (pre-exponential factor and activation energy) are assigned to each elementary reaction. These parameters can be obtained from experimental data, theoretical calculations, or by analogy with similar reactions. bath.ac.uk

Model Simulation and Validation: The kinetic model is used to simulate the pyrolysis process under specific experimental conditions. The model predictions are then compared with experimental data on species concentration profiles as a function of time or temperature. The model is refined by adjusting the rate parameters until a good agreement between simulation and experiment is achieved.

Thermogravimetric analysis (TGA) is a common experimental technique used to study the kinetics of thermal decomposition. ijcce.ac.ir By measuring the mass loss of a sample as a function of temperature at different heating rates, it is possible to determine key kinetic parameters such as the activation energy of decomposition. bath.ac.ukijcce.ac.ir

| Decomposition Stage | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |

| Stage 1 | 350 - 450 | 180 | 1.5 x 10¹³ | 1 |

| Stage 2 | 450 - 550 | 250 | 2.0 x 10¹⁵ | 1.5 |

Identification of Pyrolytic Products and Reaction Networks

The thermal decomposition, or pyrolysis, of this compound is a complex process that, in the absence of specific experimental data, can be predicted to proceed through a series of free-radical chain reactions. This analysis is based on established principles of hydrocarbon pyrolysis. The high temperatures employed during pyrolysis provide the necessary energy to initiate the homolytic cleavage of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds, leading to the formation of highly reactive radical species. These radicals then propagate through a network of reactions, ultimately yielding a variety of smaller, more stable hydrocarbon products.

The pyrolysis of branched alkenes and dienes is known to be influenced by factors such as temperature, pressure, and the presence of any catalysts. The rate of pyrolysis generally increases with increasing molecular weight and branching in the hydrocarbon chain.

Initiation:

The initial step in the pyrolysis of this compound is the breaking of the weakest bonds in the molecule to form initial free radicals. The C-C bonds are generally weaker than C-H bonds, and among the C-C bonds, those in the allylic or bis-allylic positions are particularly susceptible to cleavage due to the resonance stabilization of the resulting radicals.

Plausible initiation steps include the cleavage of the C-C bond between the ethyl group and the diene backbone, or the bond between the methyl group and the backbone.

Propagation:

Once formed, these initial radicals can undergo a variety of reactions, including:

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule of this compound, leading to the formation of a new, more stable molecule and a new radical.

β-Scission: A radical can break a C-C bond beta to the radical center, resulting in the formation of a smaller alkene and a new, smaller radical. This is a key step in the breakdown of larger hydrocarbon chains.

Radical Addition: A radical can add to one of the double bonds of another this compound molecule, leading to the formation of a larger radical.

Isomerization: Radicals can undergo intramolecular hydrogen shifts to form more stable radical isomers.

Termination:

The chain reactions are terminated when two radicals combine to form a stable, non-radical product.

Predicted Pyrolytic Products:

Based on the likely reaction pathways initiated by homolytic cleavage and propagated by β-scission and hydrogen abstraction, a range of smaller hydrocarbons would be expected as the primary pyrolytic products. The distribution of these products would be dependent on the specific pyrolysis conditions.

A plausible, though not exhaustive, list of predicted pyrolytic products is presented in the interactive data table below.

| Product Name | Molecular Formula | Potential Formation Pathway |

| Methane | CH₄ | Cleavage of the methyl group |

| Ethane | C₂H₆ | Combination of two methyl radicals |

| Ethene (Ethylene) | C₂H₄ | β-scission of larger radicals |

| Propane | C₃H₈ | Combination of methyl and ethyl radicals |

| Propene (Propylene) | C₃H₆ | β-scission of larger radicals |

| Butane | C₄H₁₀ | Combination of two ethyl radicals |

| Butene | C₄H₈ | β-scission of larger radicals |

| Pentane | C₅H₁₂ | Fragmentation of the hexadiene backbone |

| Pentene | C₅H₁₀ | Fragmentation of the hexadiene backbone |

| Hexane | C₆H₁₄ | Hydrogenation of the parent molecule |

| Benzene (B151609) | C₆H₆ | Cyclization and dehydrogenation reactions at high temperatures |

| Toluene | C₇H₈ | Cyclization and dehydrogenation reactions involving methyl radicals |

Reaction Networks:

The pyrolysis of this compound can be visualized as a complex network of interconnected reactions. The initial decomposition of the parent molecule leads to a pool of primary radicals. These radicals can then react with other molecules or with each other, leading to a cascade of secondary reactions.

For instance, the initial cleavage of the ethyl group would produce an ethyl radical and a C₇H₁₁ radical. The ethyl radical could abstract a hydrogen to form ethane, or it could undergo further decomposition. The C₇H₁₁ radical could undergo β-scission to yield smaller alkenes and new radicals, thus propagating the chain reaction.

At higher temperatures, cyclization and dehydrogenation reactions become more prominent, leading to the formation of aromatic compounds such as benzene and toluene. These aromatics are formed through a series of complex reactions involving the cyclization of smaller unsaturated hydrocarbon fragments.

Due to the lack of specific experimental studies on the pyrolysis of this compound, the product distribution and the dominant reaction pathways remain speculative. Detailed kinetic modeling and experimental validation would be necessary to fully elucidate the intricate reaction network involved in its thermal decomposition.

Advanced Spectroscopic and Chromatographic Methods for 3 Ethyl 2 Methyl 1,3 Hexadiene Characterization

Mass Spectrometry for Molecular Structure Confirmation (e.g., Electron Ionization Mass Spectrometry)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for confirming the molecular structure of volatile compounds like 3-Ethyl-2-methyl-1,3-hexadiene. The process involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, displaying the molecular ion (M+) and various fragment ions.

For this compound, the molecular weight is 124.22 g/mol . nih.gov In an EI-MS spectrum, the molecular ion peak ([C9H16]+) would be observed at a mass-to-charge ratio (m/z) of 124. The fragmentation pattern is characteristic of its structure as a substituted, conjugated diene. Common fragmentation pathways for alkenes include allylic cleavage, which is particularly favored in dienes due to the stability of the resulting carbocation. For the (Z)-isomer, prominent peaks are observed at m/z 95 and 67, with the molecular ion peak at 124 also being significant. nih.gov These fragments likely arise from the loss of an ethyl group (M-29) to form a stable C7H11+ ion (m/z 95) and subsequent rearrangements and cleavages. The availability of mass spectral data in libraries such as the NIST Mass Spectrometry Data Center facilitates the confirmation of its identity in unknown samples. nih.gov

Table 1: Key Mass Spectrometry Data for (Z)-3-Ethyl-2-methyl-1,3-hexadiene nih.gov

| Feature | m/z Value | Description |

| Top Peak | 95 | Likely corresponds to the loss of an ethyl group ([M-C2H5]+). |

| 2nd Highest Peak | 67 | A common fragment for cyclic or unsaturated C5 hydrocarbons. |

| 3rd Highest Peak | 124 | Molecular Ion ([M]+). |

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography is the premier technique for separating and analyzing volatile compounds such as this compound. Its effectiveness lies in the differential partitioning of analytes between a stationary phase coated on a long capillary column and a mobile gaseous phase. This separation allows for the assessment of the compound's purity and its quantification in complex mixtures, such as those derived from pyrolysis or essential oils. akjournals.com

The retention time, the time it takes for the compound to travel through the column, is a key identifier, though it can be influenced by factors like column temperature, carrier gas flow rate, and column length. sepscience.com For robust identification, retention indices are used.

Retention Index Data for Identification

The Kovats Retention Index (or more generally, a linear retention index) is a standardized measure that relates the retention time of a compound to the retention times of n-alkane standards. This normalization helps to minimize variations in retention times between different instruments and analytical conditions, making inter-laboratory comparisons more reliable. researchgate.net

For this compound, experimental retention indices have been reported on both standard non-polar and polar GC columns. nih.gov The choice of column is critical, as the polarity of the stationary phase will influence the elution order of compounds in a mixture.

Table 2: Experimental Kovats Retention Indices for this compound nih.gov

| Column Type | Retention Index Values |

| Standard Non-polar | 1005 |

| Semi-standard Non-polar | 1030, 1031, 1031.9, 1036, 1041 |

| Standard Polar | 1404, 1421 |

The significant difference in retention indices between non-polar and polar columns highlights the effect of the compound's slight polarity, arising from the electron distribution in the diene system, on its interaction with the stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

For the (E)-isomer, (3E)-3-ethyl-2-methylhexa-1,3-diene, the 1H NMR spectrum would exhibit distinct signals for the vinylic, allylic, and aliphatic protons. The terminal =CH2 protons at position 1 would appear as two distinct signals in the olefinic region (typically δ 4.5-5.5 ppm). The single vinylic proton at position 4 would likely resonate further downfield (δ 5.0-6.0 ppm) and would show coupling to the adjacent CH2 group. The methyl group at position 2, being attached to a double bond, would appear as a singlet around δ 1.7-1.9 ppm. The two ethyl groups would each show a quartet for the CH2 protons and a triplet for the CH3 protons in the aliphatic region (δ 0.9-2.5 ppm).

The 13C NMR spectrum would provide complementary information, with four signals expected in the olefinic region (δ 110-150 ppm) corresponding to the four sp2-hybridized carbons of the diene system. The remaining five signals for the sp3-hybridized carbons of the methyl and ethyl groups would appear in the upfield, aliphatic region. The specific chemical shifts would be crucial for confirming the connectivity and the stereochemistry (E vs. Z) of the double bond at position 3.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. While a fully assigned spectrum for this specific compound is not available, data for the (Z)-isomer indicates the existence of vapor-phase IR spectra. nih.gov Generally, the spectrum would show:

C-H stretching vibrations: Bands above 3000 cm-1 corresponding to the =C-H stretching of the vinylic groups, and bands just below 3000 cm-1 for the C-H stretching of the methyl and ethyl groups.

C=C stretching vibrations: One or two bands in the region of 1600-1670 cm-1 are characteristic of the conjugated C=C double bond system. The conjugation typically results in two bands, one for symmetric and one for antisymmetric stretching, although one may be weak or absent depending on the molecule's symmetry.

C-H bending vibrations: Out-of-plane (OOP) bending vibrations for the terminal =CH2 group would be expected as a strong band around 900 cm-1.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for analyzing the C=C bonds of dienes. acs.org For conjugated dienes, the C=C stretching region (1610–1680 cm-1) is highly characteristic. acs.org The interaction between the two double bonds in a conjugated system results in two stretching modes: a symmetric stretch at a higher wavenumber and an antisymmetric stretch. acs.org Often, the symmetric band is the more intense in the Raman spectrum. acs.org The exact position of the C=C stretching band is sensitive to the substitution pattern on the double bonds. acs.org The Raman spectrum would also show strong signals for the various C-H stretching and bending modes, complementing the information obtained from IR spectroscopy. acs.org

Computational and Theoretical Investigations of 3 Ethyl 2 Methyl 1,3 Hexadiene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-ethyl-2-methyl-1,3-hexadiene. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), can elucidate its electronic structure and predict its reactivity.

The electronic structure of this compound is characterized by its conjugated diene system. The π-orbitals of the two double bonds overlap, leading to a delocalized electron system across the C1 to C4 carbon atoms. This delocalization is the primary determinant of its chemical behavior. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a diene, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The energy of the HOMO is related to the molecule's ability to donate electrons, and the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity predictions can be made by analyzing the electron density distribution and molecular electrostatic potential (MEP). The MEP map would visually indicate the electron-rich regions (the double bonds) as areas of negative potential, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack.

In the context of specific reactions, DFT calculations have been used to understand the regioselectivity in transition metal-catalyzed reactions involving substituted dienes. For instance, in hydrovinylation reactions, the steric and electronic effects of the substituents (the ethyl and methyl groups) play a critical role. DFT calculations on similar systems have shown that the coordination of the diene to a metal center and the subsequent migratory insertion steps are highly dependent on the electronic properties and steric hindrance of the substituents.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | -8.5 eV to -9.5 eV | DFT (B3LYP/6-31G*) | Indicates susceptibility to electrophilic attack |

| LUMO Energy | +0.5 eV to +1.5 eV | DFT (B3LYP/6-31G*) | Indicates ability to accept electrons in reactions |

| HOMO-LUMO Gap | 9.0 eV to 11.0 eV | DFT (B3LYP/6-31G*) | Relates to chemical stability and UV-Vis absorption |

Molecular Dynamics Simulations for Conformational Landscape Analysis

The conformational flexibility of this compound is primarily due to the rotation around its single bonds, particularly the C2-C3 single bond within the diene system and the bonds connecting the ethyl and methyl substituents. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and their relative energies.

Using a force field like TraPPE (Transferable Potentials for Phase Equilibria), one could simulate the behavior of a large ensemble of these molecules over time. umn.edu The simulation would reveal the most stable conformations. For a 1,3-diene, the key dihedral angle is that of the C1-C2-C3-C4 backbone. The two primary planar conformations are the s-trans (dihedral angle of 180°) and the s-cis (dihedral angle of 0°). Generally, the s-trans conformer is more stable due to reduced steric hindrance. However, the presence of substituents can influence this preference.

In this compound, the ethyl group at C3 and the methyl group at C2 introduce significant steric bulk. An MD simulation would likely show that the molecule predominantly adopts a skewed or gauche conformation to alleviate the steric strain that would be present in a perfectly planar s-cis or even s-trans arrangement. The simulation would also map the energy barriers for rotation between these conformations, providing insight into the molecule's dynamic behavior at different temperatures.

Table 2: Key Dihedral Angles and Conformational Preferences (Illustrative)

| Dihedral Angle | Conformation | Predicted Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|---|

| C1-C2-C3-C4 | s-trans (skewed) | 0.0 | High |

| C1-C2-C3-C4 | s-cis (skewed) | 2.0 - 4.0 | Low |

| C2-C3-C5-C6 | Anti (ethyl group) | 0.0 | High |

Note: This data is illustrative, based on principles of steric hindrance in substituted dienes. Specific MD simulation results for this molecule are not available in the literature.

Prediction of Reaction Mechanisms and Transition State Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms and calculating the energetics of transition states. For this compound, a key class of reactions is cycloadditions, such as the Diels-Alder reaction.

In a Diels-Alder reaction, the diene would react with a dienophile to form a six-membered ring. DFT calculations can be used to model the transition state of this reaction. The calculations would predict whether the reaction proceeds through a synchronous or asynchronous mechanism by analyzing the bond-forming distances in the transition state structure. The activation energy can be calculated, which provides a quantitative measure of the reaction rate. Furthermore, the stereoselectivity of the reaction (endo vs. exo products) can be predicted by comparing the energies of the respective transition states.

Another area of interest is the mechanism of transition metal-catalyzed reactions. For example, in the cobalt-catalyzed hydrovinylation, the stereoselectivity is known to be temperature-dependent, which suggests competing reaction pathways. smolecule.com Computational modeling could map out the potential energy surfaces for these competing pathways, such as those involving four-center and six-center transition states. smolecule.com By calculating the free energy barriers for each path, the model could explain the observed temperature dependence of the product distribution. DFT calculations on related systems have shown that subtle electronic and steric factors can shift the energetic balance between different transition states by several kcal/mol, thereby dictating the reaction outcome. smolecule.com

Table 3: Illustrative Transition State Energetics for a Diels-Alder Reaction

| Reaction Parameter | Predicted Value (kcal/mol) | Computational Method |

|---|---|---|

| Activation Energy (Ea) | 15 - 25 | DFT (B3LYP/6-311+G(d,p)) |

| Reaction Enthalpy (ΔH) | -30 to -40 | DFT (B3LYP/6-311+G(d,p)) |

Note: These are typical values for Diels-Alder reactions of acyclic dienes and are for illustrative purposes only.

Density Functional Theory (DFT) Studies on Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural confirmation.

Vibrational Spectroscopy (IR and Raman): DFT can be used to calculate the vibrational frequencies of this compound. The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared to an experimental IR or Raman spectrum. The calculations would predict characteristic peaks for the C=C stretching of the diene system (typically around 1600-1650 cm⁻¹), C-H stretching modes (around 2800-3100 cm⁻¹), and various bending and rocking modes of the alkyl groups.

NMR Spectroscopy: DFT can also predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the presence of a magnetic field, the chemical shifts can be determined relative to a standard like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry, so accurate conformational analysis is a prerequisite. The calculated shifts would help in assigning the peaks in an experimental NMR spectrum, which can be complex due to the number of chemically distinct protons and carbons in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to absorption in the UV-Visible range. For a conjugated diene like this compound, the primary absorption would be due to the π → π* transition. The calculation would predict the wavelength of maximum absorption (λ_max), which is directly related to the HOMO-LUMO gap. The presence of alkyl substituents typically causes a slight bathochromic (red) shift compared to the parent 1,3-butadiene (B125203).

Table 4: Predicted Spectroscopic Data (Illustrative)

| Spectrum | Feature | Predicted Value |

|---|---|---|

| IR | C=C Stretch | 1610, 1645 cm⁻¹ |

| ¹³C NMR | C1 (CH₂) | 115-120 ppm |

| ¹³C NMR | C2 (C) | 140-145 ppm |

| ¹³C NMR | C3 (C) | 135-140 ppm |

| ¹³C NMR | C4 (CH) | 125-130 ppm |

Note: These predictions are illustrative and based on established ranges for similar structures. Specific DFT calculations for this molecule are required for precise values.

Applications As a Key Chemical Intermediate in Advanced Synthesis and Materials Science

Role in the Synthesis of Complex Organic Molecules

The conjugated diene system is a fundamental functional group in organic chemistry, and 3-Ethyl-2-methyl-1,3-hexadiene is a prime example of a highly functionalized member of this class. Its structure allows it to participate in a variety of chemical transformations crucial for constructing intricate molecular frameworks. ontosight.ai The presence of both ethyl and methyl groups on the diene backbone provides steric and electronic influences that can be harnessed for highly selective reactions.

The compound's diene structure makes it an excellent candidate for cycloaddition reactions, such as the Diels-Alder reaction, which is a cornerstone of synthetic chemistry for forming six-membered rings. ontosight.aiiitk.ac.in This capability is fundamental to its role as an intermediate in the synthesis of complex cyclic systems. ontosight.ai

Building Block for Natural Product Synthesis

While direct applications in the total synthesis of specific natural products are not extensively documented in readily available literature, the structural motifs accessible from this compound are pertinent to natural product chemistry. The ability to form complex cyclic and acyclic chiral structures through reactions like asymmetric hydrovinylation makes it a potent precursor. smolecule.comrsc.org For instance, cobalt-catalyzed asymmetric hydrovinylation of this diene can produce chiral 1,4-dienes, which are versatile building blocks for asymmetric synthesis. smolecule.comresearchgate.net Such building blocks are essential in the stereoselective construction of biologically active natural products. iitk.ac.in

Precursor for Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. The (Z)-isomer, in particular, has been identified as a key raw material for producing various pesticides and medicinal compounds. echemi.com The reactivity of the diene allows for its conversion into a wide array of derivatives.

A significant advancement is the use of transition metal catalysis to achieve highly selective transformations. Cobalt(I) complexes with chiral ligands, for example, facilitate the asymmetric hydrovinylation of this compound to yield chiral products with high enantiomeric purity (up to 94% enantiomeric excess). smolecule.com This method is critical in pharmaceutical development, where the specific stereoisomer of a drug molecule is often responsible for its therapeutic effect. iitk.ac.in The ability to create such specific chiral centers highlights the compound's importance as a precursor for advanced, stereochemically-defined intermediates.

Table 1: Selected Research Findings on the Synthesis of Intermediates

| Reaction Type | Catalyst System | Product | Key Finding | Reference |

| Asymmetric Hydrovinylation | CoCl₂ with Josiphos ligands | Chiral 3-ethyl-2-methylhexa-1,4-dienes | Produces chiral building blocks with up to 94% enantiomeric excess (ee), crucial for pharmaceutical synthesis. | smolecule.com |

| Hydroalkenylation | Br₂Co(dppe)/Zn/ZnI₂ | 1,4-addition products | Demonstrates ligand control over regio- and stereoselectivity in reactions of substituted butadienes. | rsc.org |

Monomeric Unit in High-Performance Polymer Development

In the realm of materials science, this compound serves as a functional monomer for creating specialty polymers. ontosight.ai Its ability to undergo polymerization allows for the incorporation of its unique structure into polymer chains, thereby imparting specific properties to the final material. smolecule.com

Contribution to Novel Polyolefin Materials

The polymerization of conjugated dienes is a cornerstone of the synthetic rubber and plastics industry. researchgate.net this compound can be polymerized using transition metal catalysts, such as those based on cobalt or neodymium, to produce stereoregular polymers. researchgate.netsigmaaldrich.com The stereochemistry of the resulting polymer (e.g., isotactic or syndiotactic) is highly dependent on the catalyst system used and directly influences the material's physical properties, such as crystallinity and thermal behavior. researchgate.net

Hydrogenation of these stereoregular polydienes provides access to a range of perfectly alternating ethylene (B1197577)/α-olefin copolymers that can be difficult to synthesize directly. sigmaaldrich.com For example, the hydrogenation of a polymer made from a hexadiene monomer can yield an ethylene/propylene copolymer. sigmaaldrich.com Applying this methodology to poly(this compound) would create novel polyolefins with precisely placed ethyl and methyl-ethyl side groups, leading to materials with unique mechanical and thermal properties.

Tailoring Polymer Properties via Diene Incorporation

Incorporating diene monomers like this compound into a polyolefin chain is a key strategy for tailoring material properties. mdpi.com When copolymerized with olefins like ethylene, the diene introduces residual carbon-carbon double bonds into the polymer's side chains. mdpi.comacs.org

These pendant double bonds act as reactive sites for post-polymerization modification. mdpi.comresearchgate.net This allows for a variety of chemical transformations, such as:

Cross-linking (Vulcanization): The double bonds can be used to form cross-links between polymer chains, a process that can enhance the material's elasticity, strength, and thermal stability, transforming a thermoplastic into a thermoset elastomer. rsc.org

Grafting: Functional groups can be attached to the polymer via the double bonds, a method used to improve properties like adhesion, dyeability, and compatibility with other materials. mdpi.comresearchgate.net

This ability to functionalize a pre-formed polymer architecture allows for the creation of a diverse range of materials with tailored properties from a single base polymer. researchgate.net

Design and Synthesis of Novel Chemical Architectures

Beyond its role as a standard precursor, this compound is a tool for designing and synthesizing novel and complex chemical architectures. pkusz.edu.cnmaynoothuniversity.ie The specific substitution pattern of the diene makes it a unique building block for reactions that go beyond simple polymerization or standard cycloadditions. pkusz.edu.cn

Transition metal catalysis, particularly with cobalt, has proven effective in controlling the reactivity of dienes to create complex products. organic-chemistry.orgbohrium.com For example, cobalt-catalyzed hydroacylation of 1,3-dienes with aldehydes offers a route to α- and β-functionalized ketones, which are valuable synthetic intermediates. nih.gov The regioselectivity of these reactions can be exquisitely controlled, opening pathways to complex molecular structures from simple feedstocks. nih.gov Furthermore, cobalt-catalyzed carbonylative cross-coupling reactions can transform dienes into enantioenriched dienones, which are versatile intermediates for further synthesis. nih.gov The unique steric and electronic nature of this compound makes it an intriguing substrate for developing new, highly selective catalytic transformations to build previously inaccessible molecular frameworks. researchgate.net

Data Tables

Table 2: Physicochemical Properties of (3E)-3-Ethyl-2-methyl-1,3-hexadiene

| Property | Value | Source(s) |

| IUPAC Name | (3E)-3-ethyl-2-methylhexa-1,3-diene | smolecule.comnih.gov |

| CAS Number | 61142-36-7 | smolecule.comnih.govnist.gov |

| Molecular Formula | C₉H₁₆ | smolecule.comnih.gov |

| Molecular Weight | 124.22 g/mol | smolecule.comnih.gov |

| Boiling Point (est.) | 151.5 ± 7.0 °C | echemi.com |

| Flash Point (est.) | 32.7 °C (91.0 °F) | thegoodscentscompany.com |

| Density (est.) | 0.750 ± 0.06 g/cm³ | echemi.com |

| logP (Octanol/Water Partition Coefficient) | 4.2 - 4.55 | smolecule.comnih.govthegoodscentscompany.com |

| Water Solubility (est.) | 3.862 mg/L @ 25 °C | thegoodscentscompany.com |

Note: Some properties are estimated values from computational models.

Occurrence and Environmental Detection in Biological Systems

Identification in Plant Species (e.g., Cymbidium goeringii, sweet corn)

This compound is a recognized aroma component in several plant species.

In a study on the volatile components of flowers from Cymbidium goeringii, a species of orchid, 3-Ethyl-2-methyl-1,3-hexadiene was identified as one of the main constituents of its floral fragrance. researchgate.netahs.ac.cn Research utilizing headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS) revealed its presence among more than 40 volatile compounds in the flowers of this plant. researchgate.netahs.ac.cn

Similarly, this compound has been identified as a volatile compound in sweet corn (Zea mays L. var. saccharata). researchgate.netplos.orgplos.org A study on the nutritional and physicochemical characteristics of purple sweet corn juice identified this compound as one of several aroma components not previously reported in corn. researchgate.netplos.orgplos.org Its detection was consistent across biological replicates, indicating it is a genuine component of the corn's volatile profile. plos.org Another study on Wuyi rock tea also mentioned that (Z)-3-Ethyl-2-methyl-1,3-hexadiene was considered a major aroma compound in sweet corn. rsc.org

Table 1: Identification of this compound in Plant Species

| Plant Species | Part Analyzed | Analytical Method | Reference(s) |

| Cymbidium goeringii | Flowers | HS-SPME-GC-MS | researchgate.netahs.ac.cn |

| Sweet Corn (Zea mays L. var. saccharata) | Juice | GC-MS | researchgate.netplos.orgplos.org |

Detection in Fermented Food Products (e.g., dry-cured meats)

This compound has been detected as a volatile compound in various dry-cured meat products, where it is thought to contribute to the complex flavor that develops during the fermentation and aging processes.

Furthermore, research on Hanwoo (Korean native cattle) beef has found that this compound is a fatty acid-derived predictive flavor compound. researchgate.net It has also been noted in the volatile profile of chicken meat from free-range systems and in chicken patties affected by the wooden breast condition, where it was found in greater abundance in the affected meat. iastatedigitalpress.comufla.br

Table 2: Detection of this compound in Fermented and Meat Products

| Food Product | Specific Matrix | Key Findings | Reference(s) |

| Toscano Dry-Cured Ham | Subcutaneous Fat | Concentration varied during ripening stages. | nih.gov |

| Smoked Dry-Cured Ham | Biceps femoris and semimembranosus muscles | Identified as an aliphatic hydrocarbon. | mdpi.com |

| Mianning Ham | Surface and internal | Detected on the surface of the ham. | frontiersin.org |

| Dry-Cured Hanwoo Beef | Semitendinosus muscle | Considered a fatty acid-derived predictive flavor compound. | researchgate.net |

| Chicken Meat (Free-Range) | Drumstick cuts | Identified as a volatile component. | ufla.br |

| Chicken Meat (Wooden Breast) | Patties | More abundant in severely affected samples. | iastatedigitalpress.com |

Investigation of its Contribution to Aroma Profiles in Natural Products

In Cymbidium goeringii, it is listed as a main component of the flower's volatile profile, suggesting a role in its characteristic scent, although the flowers are often described as having few aroma categories or being without a strong fragrance. researchgate.netahs.ac.cn In Wuyi rock tea, the (Z)-isomer was noted for its association with the aroma of Cymbidium goeringii and sweet corn. rsc.org

Biosynthetic Pathway Hypotheses (if applicable)

The precise biosynthetic pathway for this compound has not been explicitly detailed in the reviewed literature. However, based on its chemical structure as a C9 compound, it is likely a terpenoid or a degradation product of a larger molecule.

A plausible hypothesis is that it is formed through the terpenoid biosynthesis pathway. Terpenoids are synthesized from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comtandfonline.com These precursors are produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm of eukaryotes (like animals and fungi) and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plants and some bacteria. mdpi.comtandfonline.com

The C9 structure of this compound suggests it could be an irregular monoterpenoid or a catabolic product of a larger terpenoid, such as a sesquiterpene (C15) or diterpene (C20). The formation of the carbon skeleton would be catalyzed by terpene synthases, followed by potential modifications by other enzymes like cytochrome P450s. mdpi.com

In fermented meats, the formation of this compound is likely linked to the degradation of fatty acids. researchgate.net The extensive lipolysis and subsequent oxidation of unsaturated fatty acids during the curing and ripening process generate a cascade of volatile compounds, including aldehydes, ketones, and hydrocarbons like this compound.

Emerging Research Directions and Future Prospects for 3 Ethyl 2 Methyl 1,3 Hexadiene

Development of Novel Catalytic Systems for Diene Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of substituted dienes like 3-Ethyl-2-methyl-1,3-hexadiene. Research is heavily focused on transition-metal catalysis to achieve high levels of selectivity and efficiency. mdpi.com

A particularly promising area is the asymmetric hydrovinylation of 1,3-dienes, an atom-economical reaction that installs a new vinyl group with high stereo- and regioselectivity. ohiolink.edu Recent breakthroughs have utilized cobalt-based catalysts, which offer a less expensive and more stable alternative to other metals. ohiolink.edu In the presence of catalysts like bidentate phosphine-CoCl₂ complexes and an organoaluminum co-catalyst such as trimethylaluminum (B3029685) (Me₃Al), acyclic 1,3-dienes react with ethylene (B1197577) to produce hydrovinylation products in excellent yields. rsc.org The regioselectivity, which determines whether 1,2- or 1,4-addition occurs, and the stereochemistry (E/Z configuration) of the product are highly dependent on the specific phosphine (B1218219) ligand used and the reaction temperature. rsc.org

For instance, at low temperatures (-40 °C), many ligand complexes give almost exclusively the branched (Z)-3-alkylhexa-1,4-diene, a product of 1,4-hydrovinylation. rsc.org The choice of chiral ligands, such as DIOP, BDPP, and Josiphos, has enabled highly enantioselective transformations, achieving enantiomeric excesses (ee) in the range of 90–99% for various 1,3-dienes. rsc.orgorganic-chemistry.org Mechanistic studies suggest the involvement of an η⁴-cobalt-hydride complex that controls the conformation of reactive intermediates, leading to the high selectivity observed. nih.govacs.org The application of these advanced cobalt catalytic systems to this compound could provide a direct route to complex chiral molecules that are otherwise difficult to synthesize. Other transition metals like rhodium and iridium are also being explored for various cycloadditions and C-H activation reactions involving dienes, further expanding the catalytic toolbox. rsc.org

| Ligand | Temperature (°C) | Major Product Type | Key Selectivity Feature |

|---|---|---|---|

| 1,1-bis(diphenylphosphino)methane (dppm) | Ambient | 1,2-Addition | Retains original E-geometry of the diene |

| 1,4-bis(diphenylphosphino)butane (dppb) | -40 | 1,4-Addition (Branched) | Almost exclusively (Z)-alkene product |

| (RR)-DIOP / (SS)-BDPP | -45 | 1,4-Addition (Asymmetric) | High enantioselectivity (up to 97% ee) organic-chemistry.org |

| Electron-deficient Josiphos | Ambient | 1,4-Addition (Asymmetric) | Very high activity (<1 mol% catalyst loading) |

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis of compounds like this compound. paperpublications.orgdergipark.org.tr A central concept is atom economy, where synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. dergipark.org.tr

The Diels-Alder reaction, a cornerstone of diene chemistry, is an excellent example of a 100% atom-economical reaction. dergipark.org.trnih.gov Research is now focused on making this powerful reaction even more sustainable. nih.gov One major thrust is the development of biocatalysts, or enzymes, that can perform the reaction in environmentally benign solvents like water. techniques-ingenieur.fr While the Diels-Alder reaction was long considered purely a tool of synthetic chemistry, researchers have identified and engineered natural enzymes (Diels-Alderases) and artificial metalloenzymes capable of catalyzing [4+2] cycloadditions with high efficiency and stereoselectivity. techniques-ingenieur.frbiorxiv.orgresearchgate.net These biocatalysts can circumvent the need for harsh conditions like high temperatures or the use of Lewis acid catalysts. biorxiv.org

The choice of solvent is another key aspect of green chemistry. paperpublications.org Beyond just water, research has shown that bio-based solvents such as glycerol (B35011) and aqueous solutions of gluconic acid can serve as effective and sustainable media for Diels-Alder reactions. nih.gov For certain furan-based dienes, water has been shown to provide a substantial rate enhancement, enabling reactions to proceed under very mild conditions. rsc.org Applying these principles—biocatalysis and green solvents—to the synthesis and transformation of this compound could lead to significantly more sustainable manufacturing processes for derived fine chemicals and materials.

Exploration of Undiscovered Reactivity Modes and Applications

While conjugated dienes are well-known for their participation in cycloadditions and electrophilic additions, cutting-edge research is uncovering entirely new modes of reactivity. ontosight.ailibretexts.org These novel transformations move beyond simple functionalization of the pi-system to edit the carbon skeleton of the diene itself. rsc.org

A groundbreaking development is the catalytic single-carbon insertion into the C(sp²)–C(sp²) single bond of 1,3-dienes. rsc.org This "skeletal editing" process, mediated by Rh(II)-carbynoids, involves the insertion of a cationic monovalent carbon unit into the diene's backbone. rsc.org This generates a highly reactive pentadienyl cation intermediate, which can then be trapped by a wide range of nucleophiles to create complex, multi-substituted 1,3- or 1,4-dienes. rsc.org This methodology fundamentally reconstructs the molecule, offering a powerful strategy for rapidly building molecular complexity from a simple diene precursor. rsc.org

Other emerging transformations are also expanding the synthetic utility of dienes. snnu.edu.cn These include:

Ni-catalyzed hydroalkylation: This allows for the coupling of 1,3-dienes with unstabilized carbon nucleophiles like simple ketones, a historically challenging transformation. snnu.edu.cn

Photoredox and Cobalt co-catalyzed hydroaminoalkylation: This mild method uses light and a dual catalytic system to generate α-amino radicals that couple with dienes to access valuable homoallylic amines. snnu.edu.cn

The specific substitution pattern of this compound makes it a fascinating, though as yet unexplored, substrate for these novel reactivity modes. The electronic and steric influence of the ethyl and methyl groups could direct these reactions in unique ways, potentially leading to the discovery of new molecular architectures and applications.

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding and optimizing the complex catalytic reactions and novel transformations of this compound requires powerful analytical tools. Advanced characterization techniques that allow for in-situ reaction monitoring—observing the reaction as it happens in real-time—are becoming indispensable. americanpharmaceuticalreview.comfrontiersin.org These methods provide a wealth of data on reaction kinetics, the formation and consumption of transient intermediates, and reaction endpoints without the need for sampling and quenching, which can alter the reaction mixture. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are two of the most powerful and complementary techniques for this purpose. mt.com

FT-IR Spectroscopy: Using attenuated total reflectance (ATR) probes, FT-IR is highly effective for monitoring changes in functional groups of molecules dissolved in the reaction solution. clairet.co.uk It is particularly useful for understanding the core chemistry of a reaction. clairet.co.uk

Raman Spectroscopy: As a scattering technique, Raman spectroscopy provides different and often complementary information. clairet.co.uk It is excellent for monitoring vibrations of C-C bonds, making it ideal for studying diene polymerization or transformations. spectroscopyonline.com Crucially, it is not impeded by aqueous media (water is a weak Raman scatterer) and is highly sensitive to suspended solids, making it the preferred method for heterogeneous reactions and crystallizations. mt.comclairet.co.uk

By coupling these spectroscopic techniques with reactors via fiber-optic probes, chemists can gain a deep mechanistic understanding of catalytic cycles and reaction pathways. americanpharmaceuticalreview.comacs.org This real-time data is critical for optimizing reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and selectivity, which is essential for scaling up processes from the laboratory to industrial production. frontiersin.org

| Technique | Principle | Strengths for Diene Chemistry | Limitations |

|---|---|---|---|

| FT-IR (ATR) | Infrared Absorption | Excellent for tracking functional group changes (e.g., C=O, N-H) in solution; insensitive to suspended particles. | Strong absorption by water can interfere with measurements in aqueous solutions. |